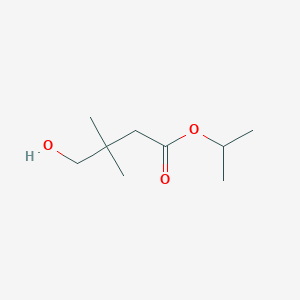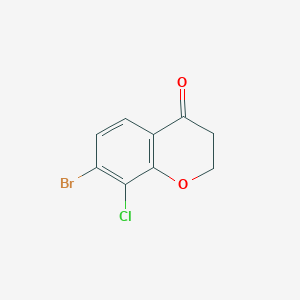
Acetyl Citalopram-d6 Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl Citalopram-d6 (oxalate) is a deuterated analog of Acetyl Citalopram, which is a derivative of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. The deuterium labeling in Acetyl Citalopram-d6 (oxalate) makes it particularly useful in pharmacokinetic studies and metabolic research due to its stability and traceability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl Citalopram-d6 (oxalate) involves the incorporation of deuterium atoms into the molecular structure of Acetyl Citalopram. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Acetyl Citalopram-d6 (oxalate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are implemented to verify the deuterium content and overall quality of the compound .
Chemical Reactions Analysis
Types of Reactions: Acetyl Citalopram-d6 (oxalate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Acetyl Citalopram-d6 (oxalate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of existing drug formulations
Mechanism of Action
The mechanism of action of Acetyl Citalopram-d6 (oxalate) is similar to that of Citalopram. It functions as a selective serotonin reuptake inhibitor, enhancing serotonergic transmission by inhibiting the reuptake of serotonin in the central nervous system. This leads to increased serotonin levels in the synaptic cleft, which helps alleviate symptoms of depression .
Comparison with Similar Compounds
Citalopram: The parent compound, used as an antidepressant.
Escitalopram: The S-enantiomer of Citalopram, with similar antidepressant properties.
Citalopram-d6 oxalate: Another deuterated analog used in similar research applications
Uniqueness: Acetyl Citalopram-d6 (oxalate) is unique due to its deuterium labeling, which provides enhanced stability and traceability in pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where precise tracking of the compound is required .
Properties
Molecular Formula |
C23H26FNO6 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
1-[1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]ethanone;oxalic acid |
InChI |
InChI=1S/C21H24FNO2.C2H2O4/c1-15(24)16-5-10-20-17(13-16)14-25-21(20,11-4-12-23(2)3)18-6-8-19(22)9-7-18;3-1(4)2(5)6/h5-10,13H,4,11-12,14H2,1-3H3;(H,3,4)(H,5,6)/i2D3,3D3; |
InChI Key |
AMKLHBUGFZIUMQ-HVTBMTIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCC1(C2=C(CO1)C=C(C=C2)C(=O)C)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


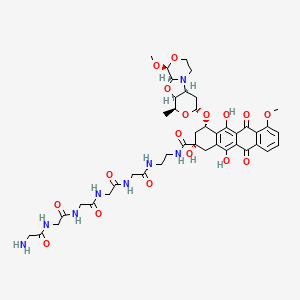
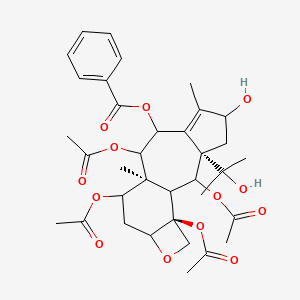
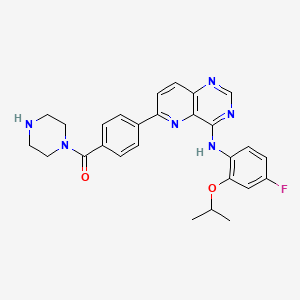
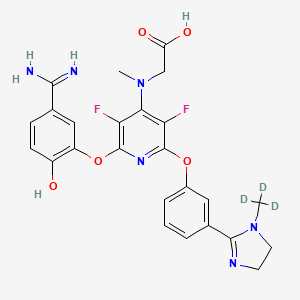
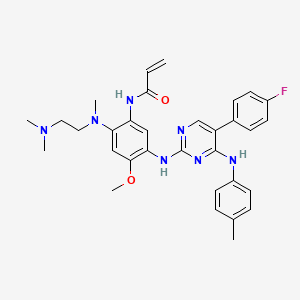
![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12428173.png)
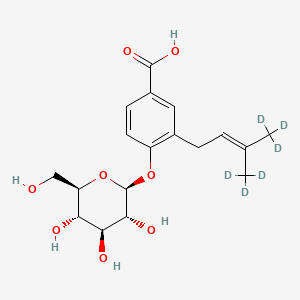
![[(7S,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2,3-dihydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428186.png)
![3-[3-(Benzyloxy)phenyl]-2-thien-2-ylacrylic acid](/img/structure/B12428192.png)
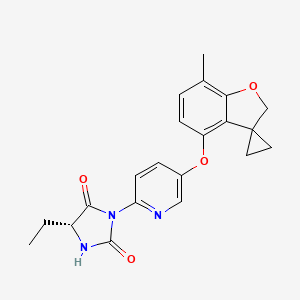
![[(1S,3R,6R,8S,9S,10S,11S,14S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B12428218.png)
